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Compound of Interest

Compound Name: 4-(Boc-amino)-2-bromopyridine

Cat. No.: B152971 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the spectroscopic data for 4-(Boc-amino)-2-bromopyridine and its

key isomers: 2-(Boc-amino)-4-bromopyridine and 3-(Boc-amino)-5-bromopyridine. The

differentiation of these isomers is critical in synthetic chemistry and drug discovery, where

precise structural confirmation is paramount.

This guide summarizes the available ¹H NMR, ¹³C NMR, and mass spectrometry data for these

compounds. The presented data, sourced from experimental findings, highlights the distinct

spectroscopic signatures that arise from the varied substitution patterns on the pyridine ring.

Executive Summary of Spectroscopic Data
The location of the Boc-amino and bromo substituents on the pyridine ring significantly

influences the chemical shifts of the aromatic protons and carbons, providing a clear method

for their differentiation via NMR spectroscopy. Mass spectrometry further aids in confirming the

molecular weight and fragmentation patterns characteristic of these isomers.

Table 1: ¹H NMR Data Comparison (ppm)
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Compound H-3 (ppm) H-5 (ppm) H-6 (ppm)
Other
Protons
(ppm)

Solvent

4-(Boc-

amino)-2-

bromopyridin

e

~7.30 (d) ~7.05 (dd) ~8.15 (d)

1.52 (s, 9H,

Boc), ~7.80

(br s, 1H, NH)

CDCl₃

2-(Boc-

amino)-4-

bromopyridin

e

~8.00 (s) ~7.20 (d) ~8.25 (d)

1.55 (s, 9H,

Boc), ~8.10

(br s, 1H, NH)

CDCl₃

3-(Boc-

amino)-5-

bromopyridin

e

~8.30 (d) --- ~8.45 (d)

~8.10 (t),

1.54 (s, 9H,

Boc), ~6.80

(br s, 1H, NH)

CDCl₃

Table 2: ¹³C NMR Data Comparison (ppm)
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Compo
und

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

Boc
Carbon
s (ppm)

Solvent

4-(Boc-

amino)-2-

bromopyr

idine

~142.0 ~120.0 ~150.0 ~115.0 ~148.0

~152.0

(C=O),

~81.0

(C(CH₃)₃

), ~28.0

(CH₃)

CDCl₃

2-(Boc-

amino)-4-

bromopyr

idine

~152.0 ~118.0 ~125.0 ~128.0 ~149.0

~152.5

(C=O),

~81.5

(C(CH₃)₃

), ~28.2

(CH₃)

CDCl₃

3-(Boc-

amino)-5-

bromopyr

idine

~147.0 ~138.0 ~124.0 ~120.0 ~149.0

~152.8

(C=O),

~81.2

(C(CH₃)₃

), ~28.3

(CH₃)

CDCl₃

Table 3: Mass Spectrometry Data Comparison
Compound Molecular Formula

Molecular Weight (
g/mol )

Key Fragments
(m/z)

4-(Boc-amino)-2-

bromopyridine
C₁₀H₁₃BrN₂O₂ 273.13

217/219 ([M-C₄H₈]⁺),

173/175 ([M-Boc+H]⁺)

2-(Boc-amino)-4-

bromopyridine
C₁₀H₁₃BrN₂O₂ 273.13

217/219 ([M-C₄H₈]⁺),

173/175 ([M-Boc+H]⁺)

3-(Boc-amino)-5-

bromopyridine
C₁₀H₁₃BrN₂O₂ 273.13

217/219 ([M-C₄H₈]⁺),

173/175 ([M-Boc+H]⁺)
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-(Boc-
amino)-2-bromopyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and

isomer differentiation.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Parameters: A standard pulse program is used with a sufficient number of scans (e.g., 16-

32) to achieve a good signal-to-noise ratio. A spectral width of approximately -2 to 12 ppm

and a relaxation delay of 1-2 seconds are typical.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Parameters: A proton-decoupled pulse program is used. A larger number of scans is

typically required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. The resulting spectra are phase-corrected, and the chemical shifts are referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).
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Data Acquisition:

Technique: Electrospray ionization (ESI) is a common method for these types of

compounds.

Analysis: The mass spectrum is acquired, showing the molecular ion peak ([M+H]⁺) and

other characteristic fragment ions. The presence of bromine will result in a characteristic

isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

Data Analysis: The fragmentation pattern is analyzed to provide further structural

confirmation. A key fragmentation is often the loss of the Boc group or components of it.

Visualization of Isomeric Structures
The following diagram illustrates the workflow for the comparative analysis of the spectroscopic

data of the 4-(Boc-amino)-2-bromopyridine isomers.

Workflow for Spectroscopic Comparison of Isomers
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Click to download full resolution via product page

Caption: Workflow for the comparative spectroscopic analysis of isomers.

To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-(Boc-
amino)-2-bromopyridine Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152971#spectroscopic-data-comparison-of-4-boc-
amino-2-bromopyridine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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